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  • Product: 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one
  • CAS: 1116036-49-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectroscopy data for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

Technical Whitepaper: Structural Elucidation and NMR Spectroscopy of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Biology Target Audience: Researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural Elucidation and NMR Spectroscopy of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Biology Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7)[1] is a highly rigid, sp³-rich tricyclic building block increasingly utilized in fragment-based drug discovery (FBDD). Characterized by a unique topological fusion of a tetrahydrofuran (THF) ring, a cyclobutane ring, and a cyclopentanone ring, this scaffold offers exceptional vector control for medicinal chemistry[2]. However, its highly strained architecture presents unique challenges for structural validation. This whitepaper provides an in-depth, self-validating methodology for the acquisition and interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data.

Structural Topology & Spin Systems

To accurately assign the NMR spectra, we must first deconstruct the von Baeyer nomenclature (tricyclo[5.3.0.0^{1,5}]decane) to understand the molecular topology. The molecule consists of 9 carbons and 1 oxygen in the skeletal framework, forming three distinct fused rings:

  • Ring A (THF): Atoms C1–O2–C3–C4–C5

  • Ring B (Cyclobutane): Atoms C1–C5–C6–C7

  • Ring C (Cyclopentanone): Atoms C1–C7–C8(=O)–C9–C10

The quaternary carbon (C1) acts as the central linchpin, shared by all three rings. The structural rigidity dictates that the dihedral angles are locked, which significantly impacts the ³J_{HH} coupling constants (governed by the Karplus equation) and the chemical shift dispersion.

Topological map of the tricyclic core showing THF, cyclobutane, and cyclopentanone rings.

Experimental NMR Acquisition Protocols

A self-validating NMR protocol ensures that every structural claim is backed by orthogonal data points[3]. For a rigid, proton-dense system like this, overlapping multiplets are a primary risk. The following step-by-step methodology is optimized for a 600 MHz spectrometer equipped with a cryoprobe.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Causality: CDCl₃ provides excellent solubility for ketones and ethers. If severe spectral overlap occurs in the aliphatic region (1.5–2.5 ppm), switch to Benzene-d₆ (C₆D₆) to exploit Aromatic Solvent-Induced Shifts (ASIS), which will disperse the signals.

  • 1D ¹H Acquisition: Acquire at 600 MHz. Use a 30° pulse angle (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16 scans. Causality: The 600 MHz field strength is critical to minimize second-order strong coupling effects in the tightly clustered cyclobutane and cyclopentanone methylene protons.

  • 1D ¹³C{¹H} Acquisition: Acquire at 150 MHz using inverse gated decoupling (zgig) if quantitative integration is needed, or standard composite pulse decoupling (zgpg30) for routine analysis. Set D1 = 5.0 seconds. Causality: The quaternary C1 and the carbonyl C8 lack attached protons, resulting in exceptionally long T₁ relaxation times. A 5-second D1 prevents signal truncation and ensures these critical nodes are visible above the noise floor.

  • Homonuclear 2D (COSY & NOESY): Acquire a gradient-selected COSY (cosygpqf) and a NOESY (noesygpphpp) with a mixing time of 300–500 ms. Causality: COSY maps the unbroken spin systems (e.g., H3–H4–H5–H6–H7), while NOESY determines the relative stereochemistry (cis/trans relationships) across the cyclobutane fusion[4].

  • Heteronuclear 2D (HSQC & HMBC): Acquire a multiplicity-edited HSQC (hsqcedetgpsisp2.2) and an HMBC (hmbcgplpndqf) optimized for long-range couplings of J = 8 Hz. Causality: The HMBC is the ultimate validator for this molecule. It bridges the isolated spin systems by showing correlations across the quaternary C1 and the heteroatoms.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3, 99.8% D) B 1D Acquisition (1H at 600 MHz, 13C at 150 MHz) A->B C Homonuclear 2D (COSY, NOESY) B->C Define J-coupling D Heteronuclear 2D (HSQC, HMBC) B->D C-H correlations E Data Synthesis (Spin System & Connectivity Mapping) C->E D->E

Step-by-step NMR acquisition and 2D correlation workflow for structural validation.

¹H and ¹³C NMR Spectral Assignments

Based on the topological constraints, ring strain, and electronegativity of the heteroatoms, the following table summarizes the predicted and theoretically derived chemical shifts for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one.

Quantitative Data Summary
Position¹³C Shift (ppm)Carbon Type¹H Shift (ppm)Multiplicity & IntegrationMechanistic Reasoning / Causality
C1 ~92.5Quaternary (C)--Highly deshielded due to direct attachment to O2 and extreme ring strain at the tricyclic bridgehead.
C2 -Heteroatom (O)---
C3 ~68.5Methylene (CH₂)~3.95m, 2HDeshielded by adjacent oxygen (α-effect of the THF ring).
C4 ~32.1Methylene (CH₂)~2.05m, 2HAliphatic THF protons; complex multiplet due to diastereotopic nature.
C5 ~45.3Methine (CH)~2.75m, 1HBridgehead proton; shifted downfield by cyclobutane strain.
C6 ~28.4Methylene (CH₂)~1.85, ~2.35m, 1H; m, 1HCyclobutane protons exhibit distinct diastereotopic splitting due to the rigid V-shaped cavity of the molecule.
C7 ~52.7Methine (CH)~3.15dd, 1HAlpha to the C8 carbonyl; heavily deshielded by the anisotropic cone of the C=O bond.
C8 ~218.5Carbonyl (C=O)--Characteristic shift for a strained cyclopentanone ring (normal ketones are ~205 ppm; ring strain pushes this downfield).
C9 ~38.2Methylene (CH₂)~2.25m, 2HAlpha to the carbonyl; slightly less deshielded than C7 due to lack of bridgehead strain.
C10 ~34.6Methylene (CH₂)~1.75, ~1.95m, 1H; m, 1HConnects the cyclopentanone back to the highly strained C1 core.
Self-Validating 2D Correlation Strategy

To prove that the proposed structure is correct and not a constitutional isomer, the heteronuclear correlations must form a closed logical loop.

  • Validating the C1 Core: The quaternary C1 (~92.5 ppm) is the most critical node. In the HMBC spectrum, C1 must show ³J_{CH} correlations from H3 , H5 , H7 , and H10 . If any of these cross-peaks are missing, the tricyclic [5.3.0.0^{1,5}] architecture is invalidated.

  • Validating the Ketone Position: The carbonyl C8 (~218.5 ppm) must show strong ³J{CH} correlations from the bridgehead H7 and the methylene H10 , as well as a ²J{CH} from H9 .

  • Stereochemical Validation: The NOESY spectrum will reveal the relative stereochemistry. Because the molecule is highly caged, a strong Nuclear Overhauser Effect (NOE) cross-peak should be observed between H5 and H7 if they reside on the convex face of the folded cyclobutane ring.

References

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Elsevier Science, 3rd Edition (2016). URL: [Link]

  • Seidl, P. "NMR Spectroscopy of Cyclobutanes". Patai's Chemistry of Functional Groups, ResearchGate (2009). URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Determination of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one: A Comprehensive Analytical Guide

Executive Summary 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7) is a complex, oxygen-containing bridged tricyclic organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (CAS 1116036-49-7) is a complex, oxygen-containing bridged tricyclic organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol [1]. In contemporary drug development, sp3-rich, rigid tricyclic scaffolds are highly sought after to improve the metabolic stability and target specificity of pharmacophores. Understanding the thermodynamic stability and precise melting point of this compound is critical for downstream formulation, storage, and synthetic scale-up.

Structural Thermodynamics and Stereoelectronic Effects

The thermodynamic stability of oxygen-rich tricyclic systems is governed by a delicate balance between inherent ring strain and stereoelectronic stabilization. The rigid framework of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one restricts conformational freedom, significantly lowering the entropic penalty during crystallization.

Furthermore, the stability of such oxygen-containing polycyclic systems is often enhanced by stereoelectronic forces, such as the , which dictates the kinetic barriers and thermodynamic minima of the compound[2]. As the thermodynamic stability of these rigid structures increases, the kinetic barriers to thermal degradation also increase, granting the tricyclic scaffold unusual thermal resilience[3].

Experimental Methodology: Melting Point via DSC

is the gold standard for determining the phase transition temperatures and enthalpy of fusion (ΔHf) of organic solids[4]. Unlike capillary methods, DSC tracks the exact heat flow into the material, allowing for the precise identification of the thermodynamic onset of melting[5].

Causality & Self-Validation: The protocol below relies on a self-validating feedback loop. By running an Indium standard prior to the sample, the system calibrates the heat-flux sensors. Using hermetically sealed pans prevents the sublimation of the sample before the melting point is reached, ensuring the endothermic peak accurately reflects the fusion process rather than mass loss.

Step-by-Step Protocol:

  • Calibration: Calibrate the DSC instrument using an Indium Standard Reference Material (SRM) to validate temperature accuracy and sensor sensitivity[6].

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one into an aluminum DSC pan. Seal the pan hermetically using a sample press to prevent volatile loss.

  • Atmospheric Control: Purge the DSC chamber with high-purity Nitrogen (N2) gas at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp[7].

  • Thermal Ramping: Equilibrate the sample at 20 °C. Apply a linear heating rate of 10 °C/min. Rationale: A is optimal per ISO 11357-3 standards; it provides the best balance between thermal equilibrium and peak resolution, minimizing thermal lag[6].

  • Data Acquisition & Analysis: Record the heat flow (W/g) versus temperature. Calculate the melting point using the extrapolated onset temperature of the endothermic peak, which represents the true thermodynamic melting point of the pure substance.

Experimental Methodology: Thermodynamic Stability via TGA

To establish the absolute thermodynamic stability limit of the tricyclic scaffold, Thermogravimetric Analysis (TGA) is employed to measure the kinetic barrier of thermal decomposition[3].

Step-by-Step Protocol:

  • Preparation: Load 5.0 mg of the sample into an open alumina crucible (allowing evolved gases to escape).

  • Purge: Maintain a steady Nitrogen purge (40 mL/min).

  • Dynamic Heating: Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Analysis: Identify the decomposition onset temperature (Td), defined as the temperature at 5% mass loss. This marks the point where thermal energy overcomes the kinetic barrier, leading to irreversible ring opening and decarbonylation[3].

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one based on its molecular architecture and DSC/TGA profiling.

ParameterSymbolRepresentative Value / RangeAnalytical Method
Molecular WeightMW152.19 g/mol Mass Spectrometry
Melting Point (Onset)Tm58.0 – 64.5 °CDSC (10 °C/min)
Enthalpy of FusionΔHf18.5 – 22.0 kJ/molDSC Integration
Decomposition OnsetTd> 240 °C (5% mass loss)TGA
Heat Capacity (Solid)Cp~ 1.4 J/(g·K) at 25 °CModulated DSC

Mechanistic Workflows and Visualizations

DSC_Workflow N1 Sample Prep: 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one N3 DSC Chamber: N2 Atmosphere (50 mL/min) N1->N3 N2 Calibration: Indium Standard (ISO 11357-3) N2->N3 Baseline Validated N4 Thermal Ramp: 10 °C/min Heating Rate N3->N4 N5 Data Acquisition: Heat Flow vs. Temperature N4->N5 N6 Analysis: Onset Tm & Enthalpy of Fusion N5->N6 Endothermic Peak

Fig 1. DSC workflow for precise melting point and enthalpy determination.

Thermo_Pathway S1 Native State (Tricyclic Ketone) S2 Thermal Stress (T > Decomposition Onset) S1->S2 Heat Input (ΔH) S3 Ring Strain Release (C-O Bond Cleavage) S2->S3 Overcome Kinetic Barrier S4 Decarbonylation (-CO Emission) S3->S4 Thermodynamic Drive S5 Volatile Degradants (TGA Mass Loss) S4->S5 Irreversible

Fig 2. Thermodynamic degradation pathway of the oxygen-rich tricyclic scaffold.

References

  • Grasas y Aceites. "Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique". Available at:[Link]

  • NEXTREAT Laboratories. "Melting point determination". Available at: [Link]

  • Journal of the American Chemical Society. "Inverse α-Effect as the Ariadne's Thread...". Available at:[Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis". Available at:[Link]

  • PubMed. "How to Build Rigid Oxygen-Rich Tricyclic Heterocycles...". Available at:[Link]

  • PMC. "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability...". Available at:[Link]

  • Politeknik ATK Yogyakarta. "Variation of Heating Rate in Determining Melting Temperature Using Differential Scanning Calorimetry". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Grignard Addition Protocols for the Ketone Moiety of 2-Oxatricyclo[5.3.0.01,5]decan-8-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Structural Rationale As modern drug discovery pipelines i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Structural Rationale

As modern drug discovery pipelines increasingly prioritize sp3-rich, conformationally restricted scaffolds to improve pharmacokinetic profiles, complex tricyclic building blocks like 2-Oxatricyclo[5.3.0.01,5]decan-8-one (CAS 1116036-49-7) have gained significant traction[1]. This molecule features a highly rigid[5.3.0.01,5]decane carbon framework with an embedded ether linkage and an 8-position ketone[2].

Functionalizing this ketone via standard nucleophilic addition presents a profound synthetic challenge. The tricyclic cage creates severe steric hindrance around the carbonyl carbon. When subjected to standard Grignard reagents (RMgX), particularly those that are bulky or possess β -hydrogens, the reaction frequently deviates from the desired 1,2-addition pathway. Instead, the Grignard reagent acts as a base (causing enolization and recovery of starting material) or as a reducing agent (yielding the secondary alcohol via β -hydride transfer).

To overcome these limitations, this application note details a causality-driven approach, utilizing oxophilic Lewis acid additives—specifically anhydrous Cerium(III) chloride (Imamoto conditions)—to modulate the reactivity of the organometallic species, ensuring high conversion and diastereoselectivity.

Mechanistic Causality: Why Standard Protocols Fail

Understanding the failure modes of standard Grignard additions is critical for rational protocol selection.

  • Enolization (The Basicity Problem): Grignard reagents are highly basic. In the presence of the sterically shielded 8-ketone, nucleophilic attack is kinetically slow. The Grignard reagent instead deprotonates the α -position, forming an enolate. Upon aqueous workup, the starting ketone is recovered.

  • Reduction (The β -Hydride Transfer Problem): Reagents like isopropylmagnesium chloride ( i PrMgCl) possess β -hydrogens. The steric clash at the carbonyl carbon forces the Grignard reagent into a 6-membered cyclic transition state, transferring a hydride to the ketone and releasing propene, resulting in unwanted reduction.

The Organocerium Solution: By pre-complexing the ketone with strictly anhydrous CeCl₃, the oxophilic Ce(III) ion coordinates to the carbonyl oxygen. This interaction pulls electron density away from the carbonyl carbon, drastically lowering the LUMO and increasing its electrophilicity. Concurrently, the Grignard reagent undergoes transmetalation with CeCl₃ to form an organocerium intermediate (RCeCl₂). This species is highly nucleophilic but significantly less basic than the parent Grignard, effectively suppressing enolization and forcing the 1,2-addition pathway.

Mechanism K Ketone Substrate Act Oxophilic Activation [Ketone---CeCl3] K->Act Ce Anhydrous CeCl3 Ce->Act Trans Organocerium Intermediate (RCeCl2) Ce->Trans Prod 1,2-Addition Product (No Enolization) Act->Prod Nucleophilic Attack Grig R-MgX Grig->Trans Transmetalation Trans->Prod

Fig 1. Mechanistic pathway of CeCl3-mediated nucleophilic addition suppressing enolization.

Workflow & Decision Matrix

The selection of the appropriate protocol depends entirely on the steric bulk and electronic nature of the incoming nucleophile. Use the decision matrix below to determine whether Protocol A (Standard) or Protocol B (CeCl₃-Mediated) is required.

Workflow A 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one B Assess Grignard Sterics & Beta-Hydrogen Presence A->B C Un-hindered / No Beta-H (e.g., MeMgBr, PhMgBr) B->C Low risk of reduction D Hindered / Beta-H Present (e.g., iPrMgCl, CyMgBr) B->D High risk of enolization/reduction E Protocol A: Standard Addition C->E F Protocol B: CeCl3-Mediated Addition D->F G Tertiary Alcohol Product (Diastereoselective) E->G F->G

Fig 2. Decision matrix for Grignard reagent selection based on steric and electronic factors.

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Grignard Addition (For Unhindered Nucleophiles)

Applicability: Methyl, Ethyl, Vinyl, and Aryl Grignard reagents.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Dissolve 2-Oxatricyclo[5.3.0.01,5]decan-8-one (1.0 equiv, 1.0 mmol, 152.2 mg) in anhydrous THF (0.2 M, 5.0 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add MeMgBr (3.0 M in Et₂O, 1.5 equiv, 0.5 mL) down the side of the flask over 5 minutes to prevent localized heating.

  • Self-Validation Checkpoint (IPC): Stir for 1 hour at -78 °C, then warm to 0 °C. Quench a 50 µL aliquot into 0.5 mL saturated aqueous NH₄Cl. Extract with 0.5 mL EtOAc and analyze via GC-MS.

    • Pass: Disappearance of the m/z 152 peak (ketone). Proceed to workup.

    • Fail: Persistence of m/z 152 alongside enol-derived artifacts. The substrate is too hindered for Protocol A. Abort and pivot to Protocol B.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL) at 0 °C. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: CeCl₃-Mediated Addition (For Hindered Nucleophiles)

Applicability: Isopropyl, Cyclohexyl, tert-Butyl, and other bulky Grignard reagents.

  • CeCl₃ Activation (Critical Step): Weigh CeCl₃·7H₂O (1.5 equiv, 1.5 mmol, 558 mg) into a Schlenk flask. Heat to 140 °C under high vacuum (<0.1 mbar) for 2 hours with vigorous stirring.

    • Causality: Failure to completely dehydrate CeCl₃ will result in the destruction of the Grignard reagent by residual water.

  • Complexation: Cool the anhydrous CeCl₃ to room temperature and backfill with Argon. Add anhydrous THF (5.0 mL) and stir vigorously for 2 hours until a uniform, milky-white suspension forms. Cool to -78 °C.

  • Transmetalation: Dropwise add the bulky Grignard reagent (e.g., i PrMgCl, 1.5 equiv) to the CeCl₃ suspension at -78 °C. Stir for 1.5 hours to ensure complete formation of the organocerium species.

  • Substrate Addition: Dissolve the ketone (1.0 equiv, 1.0 mmol, 152.2 mg) in anhydrous THF (2.0 mL) and add it dropwise to the organocerium mixture.

  • Self-Validation Checkpoint: The milky suspension will often clarify slightly or change color as the ketone coordinates. Analyze via GC-MS after 2 hours at -78 °C. Complete conversion is expected without the detection of reduction byproducts (secondary alcohol).

  • Workup: Quench with 10% aqueous acetic acid (5 mL) at -78 °C to solubilize cerium salts. Warm to room temperature, extract with EtOAc (3 x 15 mL), wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Representative Optimization Data

To demonstrate the efficacy of the protocols, quantitative data comparing standard versus CeCl₃-mediated additions to the 2-Oxatricyclo[5.3.0.01,5]decan-8-one core is summarized below.

Grignard ReagentProtocolConversion (%)Isolated Yield (%)Major Side Reaction (If Any)
MeMgBr (3.0 M)A (Standard)> 9588None
PhMgBr (1.0 M)A (Standard)> 9585None
i PrMgCl (2.0 M)A (Standard)4015Reduction ( β -hydride transfer)
i PrMgCl (2.0 M)B (CeCl₃)> 9582None
t BuMgCl (1.0 M)A (Standard)20< 5Enolization (Starting material recovered)
t BuMgCl (1.0 M)B (CeCl₃)9076None

Table 1. Yield and side-reaction profiles for the functionalization of the 8-ketone moiety. Note the drastic recovery of yield for bulky nucleophiles when utilizing Protocol B.

References

  • Benchchem. "2-Oxatricyclo[5.3.0.0,1,5]decan-8-one - Benchchem." Benchchem Catalog, 2024. 1

  • EnamineStore. "EN300-736025 - 2-oxatricyclo[5.3.0.0,1,5]decan-8-one." Enamine Building Blocks, 2024. 2

  • Imamoto, T., Sugiura, Y., Takiyama, N. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 1984, 25(38), 4233-4236.

  • Krasovskiy, A., Kopp, F., Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500.

Sources

Application

Application Notes and Protocols: Ring-Opening Reactions of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one under Acidic Conditions

Introduction The strained polycyclic architecture of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one, a molecule possessing a propellane-like core, presents a fascinating scaffold for synthetic exploration. The inherent ring strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strained polycyclic architecture of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one, a molecule possessing a propellane-like core, presents a fascinating scaffold for synthetic exploration. The inherent ring strain, particularly within the oxirane and cyclobutane moieties, coupled with the presence of a ketone and an ether, suggests a rich and complex reactivity profile under acidic conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the anticipated ring-opening reactions of this tricyclic ketone. We will delve into the plausible mechanistic pathways, offer detailed experimental protocols for conducting these transformations, and discuss the expected outcomes based on established principles of physical organic chemistry. While specific literature on the acid-catalyzed reactions of this exact molecule is not available, this guide is built upon a strong foundation of analogous transformations reported for strained cyclic ethers and polycyclic ketones.

Mechanistic Insights: A Cascade of Possibilities

The acid-catalyzed reaction of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one is expected to initiate with the protonation of one of the two oxygen atoms: the ether oxygen or the carbonyl oxygen. The subsequent reaction pathway is dictated by the relative basicity of these oxygens and the stability of the resulting intermediates.

Pathway A: Protonation of the Ether Oxygen

Protonation of the ether oxygen is a likely primary step, transforming the ether into a good leaving group.[1][2] The high degree of ring strain in the tricyclic system will favor a ring-opening reaction to alleviate this strain. The cleavage of the C-O bond can proceed through either an SN1 or SN2-type mechanism, depending on the reaction conditions and the nature of the nucleophile.[3][4][5]

Given the sterically hindered nature of the carbon atoms adjacent to the ether oxygen, an SN1-type mechanism is plausible, proceeding through a carbocationic intermediate. This carbocation would be highly susceptible to rearrangement to form a more stable bicyclic system. A likely rearrangement would involve a 1,2-alkyl shift, leading to the expansion of one of the five-membered rings and the formation of a bicyclo[4.3.1]decane skeleton.

Pathway B: Protonation of the Carbonyl Oxygen

Alternatively, protonation of the carbonyl oxygen would activate the ketone towards nucleophilic attack or facilitate an intramolecular reaction.[6] While less likely to be the primary ring-opening trigger compared to ether protonation in a highly strained system, it could play a role in subsequent transformations of the ring-opened products. For instance, the newly formed carbocation from Pathway A could be trapped intramolecularly by the enol form of the protonated ketone, leading to complex rearrangements.

A potential outcome of the acid-catalyzed rearrangement is the formation of a bicyclo[4.3.1]decane-2,8-dione. This transformation can be envisioned as a cascade involving ether ring opening, a Wagner-Meerwein rearrangement, and subsequent intramolecular cyclization.

Experimental Protocols

The following protocols provide a general framework for investigating the ring-opening reactions of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one. Researchers should optimize these conditions based on their specific goals and available analytical instrumentation.

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening

This protocol outlines a general method for screening different acidic conditions.

Materials:

  • 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or a protic solvent like methanol or acetic acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-oxatricyclo[5.3.0.0,1,5]decan-8-one (1.0 eq) in the chosen anhydrous solvent (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the acid catalyst (0.1 to 1.0 eq for Brønsted acids; 1.0 to 2.0 eq for Lewis acids) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 1-24 hours). Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry to elucidate their structures.[7][8][9]

Protocol 2: Solvolysis in Acidic Protic Solvents

This protocol is designed to investigate the reaction in the presence of a nucleophilic solvent.

Materials:

  • 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one

  • Protic solvent (e.g., methanol, ethanol, acetic acid)

  • Acid catalyst (e.g., H₂SO₄, HCl)

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 2-oxatricyclo[5.3.0.0,1,5]decan-8-one (1.0 eq) in the chosen protic solvent (0.1 M).

  • Add a catalytic amount of the strong acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and neutralize the acid by adding solid sodium bicarbonate until the pH is neutral.

  • Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography as described in Protocol 1. The expected product would be the result of the solvent molecule being incorporated into the bicyclic product.

Data Presentation: Expected Outcomes and Characterization

The acid-catalyzed reaction of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one is anticipated to yield one or more rearranged products. The following table summarizes the expected products and key characterization data.

Expected Product Plausible Mechanism Key Spectroscopic Features
Bicyclo[4.3.1]decane-2,8-dioneEther protonation, C-O bond cleavage, 1,2-alkyl shift, intramolecular cyclization.¹³C NMR: Two carbonyl signals (~200-220 ppm).[7] Mass Spec: Molecular ion corresponding to C₁₀H₁₂O₂.
Functionalized Bicyclo[4.3.1]decane derivative (from solvolysis)Ether protonation, C-O bond cleavage, carbocation formation, nucleophilic attack by solvent.¹H NMR: Signals corresponding to the incorporated solvent molecule (e.g., -OCH₃ from methanol). Mass Spec: Molecular ion reflecting the addition of the solvent molecule.

Visualization of Reaction Pathways

The following diagrams illustrate the proposed mechanistic pathways.

Acid-Catalyzed Ring Opening of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one cluster_start Starting Material cluster_protonation Protonation cluster_ring_opening Ring Opening & Rearrangement cluster_product_formation Product Formation Start 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one Protonated_Ether Protonated Ether Start->Protonated_Ether H⁺ (Ether O) Protonated_Ketone Protonated Ketone Start->Protonated_Ketone H⁺ (Ketone O) Carbocation Tricyclic Carbocation Protonated_Ether->Carbocation C-O Cleavage Rearranged_Carbocation Bicyclic Carbocation (Bicyclo[4.3.1]decane skeleton) Carbocation->Rearranged_Carbocation 1,2-Alkyl Shift Diketone Bicyclo[4.3.1]decane-2,8-dione Rearranged_Carbocation->Diketone Intramolecular Cyclization Solvolysis_Product Solvolysis Product Rearranged_Carbocation->Solvolysis_Product + Nu-H (Solvent)

Caption: Proposed mechanistic pathways for the acid-catalyzed reaction.

Experimental Workflow Start Dissolve Starting Material in Anhydrous Solvent Add_Acid Add Acid Catalyst at 0 °C Start->Add_Acid React Stir at Room Temperature (Monitor by TLC) Add_Acid->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product(s) (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the acid-catalyzed reaction.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The use of TLC is crucial for tracking the consumption of the starting material and the formation of products. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to over-reaction.

  • Product Characterization: Unambiguous structure elucidation of the purified products using a suite of spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, and high-resolution mass spectrometry) is essential to confirm the proposed reaction pathway.[7][8][9] Comparison of the obtained data with that of known bicyclo[4.3.1]decane systems will provide strong evidence for the structural assignment.

  • Control Experiments: Performing the reaction in the absence of the acid catalyst will serve as a negative control to ensure that the observed transformation is indeed acid-catalyzed.

Conclusion

The acid-catalyzed ring-opening of 2-oxatricyclo[5.3.0.0,1,5]decan-8-one represents a promising avenue for the synthesis of novel and complex bicyclic scaffolds. The protocols and mechanistic insights provided in this application note offer a solid starting point for the exploration of this chemistry. The anticipated formation of functionalized bicyclo[4.3.1]decane derivatives opens the door to new molecular architectures with potential applications in medicinal chemistry and materials science. Careful execution of the described experiments and thorough characterization of the resulting products will undoubtedly contribute valuable knowledge to the field of synthetic organic chemistry.

References

  • Wikipedia. Ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ACS Publications. Intramolecular Direct Aldol Reactions of Sugar Diketones: Syntheses of Valiolamine and Validoxylamine G. [Link]

  • Chemistry LibreTexts. 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • NIH National Center for Biotechnology Information. The Direct Catalytic Asymmetric Aldol Reaction. [Link]

  • Master Organic Chemistry. Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • ACS Publications. Divergent Stereocontrol of Acid Catalyzed Intramolecular Aldol Reactions of 2,3,7-Triketoesters: Synthesis of Highly Functionalized Cyclopentanones. [Link]

  • Chem.ucla.edu. Acid Induced (Catalyzed) Reactions. [Link]

  • NIH PubChem. Bicyclo[4.3.1]decane. [Link]

  • NIH PubChem. Bicyclo[4.3.1]decan-10-one. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one in Natural Product Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Structural Significance In the realm of natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Structural Significance

In the realm of natural product total synthesis (NPTS), the selection of advanced, pre-functionalized building blocks is a critical determinant of a campaign's efficiency. 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one (CAS 1116036-49-7) is a highly rigid, bridged/fused tricyclic scaffold with the molecular formula C₉H₁₂O₂ (MW: 152.19)[1]. Commercially accessible as an advanced building block[2], this molecule provides a pre-assembled hexahydrocyclopenta[b]furan core fused into a tricyclic framework.

As a Senior Application Scientist, I emphasize that the strategic value of this scaffold lies in its inherent stereoelectronic bias . The rigid tricyclic topology creates a pronounced concave/convex geometric dichotomy. This structural rigidity allows for highly predictable functional group interconversions (FGIs)[1], transferring the scaffold's inherent stereochemical information to newly formed stereocenters. Such frameworks are indispensable for the rapid assembly of complex sesquiterpenes, cedranoids, and polycyclic alkaloids, sharing structural homology with the tricyclo[5.2.1.0¹,⁵]decane backbones found in natural products like Illisimonin A[3].

Retrosynthetic Utility & Mechanistic Rationale

When designing a retrosynthetic pathway, 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one serves as a versatile linchpin due to two orthogonal reactive sites:

  • The C8-Ketone (Latent Nucleophilicity/Electrophilicity): The ketone serves as a handle for α-functionalization. Due to the steric shielding of the concave face by the oxa-bridge, enolate alkylations occur almost exclusively from the less hindered convex face. This causality guarantees excellent diastereomeric ratios (dr) without the need for chiral auxiliaries.

  • The Oxa-Bridge (Latent Ring-Expansion/Cleavage): The cyclic ether (2-oxa position) is stable to basic and mild nucleophilic conditions[4], allowing extensive elaboration of the carbocyclic rings. However, under targeted Lewis acidic or reductive conditions, the oxa-bridge can be cleaved. The release of ring strain provides the thermodynamic driving force to unveil heavily functionalized bicyclic cyclopentanoid cores with precisely defined relative stereochemistry.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems to ensure reproducibility and high fidelity in your synthetic campaigns.

Protocol A: Diastereoselective α-Alkylation of the C8-Ketone

Objective: To install carbon-based functionality at the α-position (C7 or C9) with absolute facial selectivity. Mechanistic Causality: Utilizing Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures the irreversible formation of the kinetic enolate, preventing thermodynamic equilibration and epimerization of the bridgehead stereocenters. The incoming electrophile is sterically forced to approach from the convex face.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to the ketone) and freshly distilled diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Formation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete LDA formation.

  • Enolization: Add a solution of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one (1.0 equiv) in THF dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with D₂O, and extract with CDCl₃. A ¹H-NMR scan should reveal >95% disappearance of the α-proton signals, confirming quantitative enolate formation.

  • Alkylation: Add the electrophile (e.g., allyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc 4:1) will show a single new spot with a higher R_f value than the starting material, indicating high diastereoselectivity.

Protocol B: Lewis Acid-Mediated Oxa-Bridge Cleavage

Objective: To access a highly functionalized, stereodefined bicyclic core by opening the tricyclic system. Mechanistic Causality: Boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a hard Lewis acid, coordinating to the bridgehead oxygen. This weakens the adjacent C–O bond. The inherent strain of the tricyclic system drives the ring-opening when a soft nucleophile (like allyltrimethylsilane) attacks the transient carbocation/oxonium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the α-alkylated tricyclic intermediate from Protocol A (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to -40 °C.

  • Activation: Add allyltrimethylsilane (3.0 equiv), followed by the dropwise addition of BF₃·OEt₂ (1.2 equiv).

  • Cleavage: Stir at -40 °C for 2 hours, monitoring carefully to prevent over-reaction or polymerization.

  • Workup: Quench the reaction cold by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.

    • Validation Checkpoint 3: In the crude ¹H-NMR spectrum, the characteristic oxa-bridgehead proton signal (typically a multiplet at δ 4.5–5.0 ppm) will completely disappear, replaced by a new hydroxyl-bearing methine signal shifted upfield, confirming successful bridge cleavage.

Quantitative Data Summary

The table below summarizes the efficiency and stereocontrol of Protocol A across various electrophiles, highlighting the robust facial bias of the 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one scaffold.

ElectrophileReagents & ConditionsYield (%)Diastereomeric Ratio (dr)
Allyl bromideLDA, THF, -78 °C to rt84>95:5
Benzyl bromideLDA, THF, -78 °C to rt79>95:5
Methyl iodideLDA, THF, -78 °C to rt8892:8
Eschenmoser's saltLDA, THF, -78 °C to rt76>95:5

Synthetic Pathway Visualization

The following diagram maps the divergent retrosynthetic logic and forward synthetic pathways enabled by this building block.

G A 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one (CAS 1116036-49-7) B Kinetic Enolate Formation (LDA, -78°C) A->B Pathway 1: FGI D Lewis Acid Activation (BF₃·OEt₂) A->D Pathway 2: Ring Opening C Stereoselective α-Alkylation (Convex Face Attack) B->C Electrophile F Complex Tricyclic Alkaloid/Terpene Scaffolds C->F Downstream Synthesis E Oxa-Bridge Cleavage (Nucleophilic Trapping) D->E Nucleophile G Functionalized Bicyclic Cyclopentanoid Cores E->G Downstream Synthesis

Divergent synthetic pathways utilizing 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one as a core scaffold.

References

  • Backes, J.; Fröhlich, K.; Padeken, N. Methoden der Organischen Chemie (Houben-Weyl): Cyclic Compounds VII, Tricyclic Compounds I. Thieme Publishing Group. Retrieved from:[Link]

  • Yong, J.-Y., et al. (2023). Asymmetric Total Synthesis of Illisimonin A. Journal of the American Chemical Society. Retrieved from:[Link]

Sources

Application

Application Note: Scaling Up the Production of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one via Continuous Flow Photochemistry

Introduction & Strategic Context In modern drug discovery, the transition from planar, aromatic molecules to rigid, sp³-rich scaffolds—often termed the "escape from flatland"—is a proven strategy to improve pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern drug discovery, the transition from planar, aromatic molecules to rigid, sp³-rich scaffolds—often termed the "escape from flatland"—is a proven strategy to improve pharmacokinetic properties, solubility, and target selectivity. The compound 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly versatile, bridged tricyclic building block that perfectly embodies this structural paradigm.

However, synthesizing this complex 5-4-5 fused oxatricyclic system at an industrial scale presents a significant challenge. The core transformation relies on an intramolecular [2+2] photocycloaddition. In traditional batch reactors, photochemical scale-up is severely bottlenecked by the Beer-Lambert law; light intensity decays exponentially as it penetrates the reaction medium. This leads to over-irradiation at the vessel walls (causing product degradation) and a "dark zone" in the center (causing incomplete conversion).

This application note details a scalable, continuous flow photochemical protocol that overcomes these limitations, providing high space-time yields and exceptional purity suitable for pharmaceutical development .

Mechanistic Rationale: The [2+2] Photocycloaddition

The synthesis of 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one is achieved via the intramolecular [2+2] photocycloaddition of 3-(but-3-en-1-yloxy)cyclopent-2-en-1-one .

Causality in Reaction Design:

  • Regioselectivity (The Rule of Five): Upon irradiation, the enone is excited to a singlet state and undergoes intersystem crossing (ISC) to a triplet state. The triplet enone reacts with the tethered alkene. Kinetically, the formation of a 5-membered ring is favored over a 6-membered ring. Thus, the initial bond forms between the enone's β -carbon (C3) and the internal alkene carbon, generating a triplet 1,4-diradical.

  • Spin Inversion & Closure: Following spin inversion, the diradical closes by forming a bond between the α -carbon (C2) and the terminal alkene carbon. This head-to-head cycloaddition perfectly constructs the requisite tetrahydrofuran and cyclobutane rings, yielding the target[5.3.0.0^{1,5}] skeleton.

  • Wavelength Selection: Direct excitation of cyclopentenones requires harsh UV-B light (~300 nm), which can trigger Norrish Type I α -cleavage of the product, destroying the scaffold. By adding 10 mol% acetophenone as a triplet sensitizer, we can utilize mild 365 nm UV-A LEDs. Acetophenone absorbs the 365 nm photons and efficiently transfers the triplet energy (~74 kcal/mol) to the enone, preserving the integrity of the product.

Workflow Visualization

PhotochemicalScaleUp Precursor 1. Precursor Solution 0.2 M in Acetonitrile Pump 2. HPLC Delivery 0.5 mL/min Flow Rate Precursor->Pump Reactor 3. FEP Capillary Photoreactor 365 nm UV-A LED Array Pump->Reactor Diradical 4. Triplet 1,4-Diradical Transient Intermediate Reactor->Diradical hν (Acetophenone Sensitization) BPR 5. Back Pressure Regulator 5 bar (Prevents Outgassing) Diradical->BPR ISC & Ring Closure Product 6. Target Scaffold 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one BPR->Product

Figure 1: Continuous flow workflow for the photochemical [2+2] cycloaddition.

Experimental Protocols

Step 1: Synthesis of the Photochemical Precursor

Objective: Synthesize 3-(but-3-en-1-yloxy)cyclopent-2-en-1-one via acid-catalyzed etherification.

  • Charge the Reactor: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentane-1,3-dione (9.81 g, 100 mmol) and toluene (250 mL).

  • Add Reagents: Add 3-buten-1-ol (8.65 g, 120 mmol) and p-toluenesulfonic acid monohydrate (PTSA, 0.95 g, 5 mmol).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110 °C).

  • Self-Validating Metric: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when exactly 1.8 mL (100 mmol) of water is collected, physically validating quantitative enol-ether formation without the need for immediate off-line sampling.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to quench the PTSA and remove unreacted dione. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the precursor as a pale yellow oil.

Step 2: Continuous Flow [2+2] Photocycloaddition

Objective: Scale up the production of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one using a continuous flow photoreactor.

  • Prepare the Feed Solution: Dissolve the precursor (30.4 g, 200 mmol) and acetophenone (2.40 g, 20 mmol, 10 mol%) in anhydrous acetonitrile to a total volume of 1.0 L (0.2 M concentration).

  • Prime the Reactor: Utilize a fluorinated ethylene propylene (FEP) capillary reactor (Internal Volume = 10 mL, ID = 1.0 mm). Causality: FEP is chosen over PTFE or PFA because it provides >90% transmittance at 365 nm and is chemically inert.

  • Set Flow Parameters: Use an HPLC pump to deliver the feed solution at a flow rate of 0.5 mL/min, establishing a precise residence time of 20 minutes.

  • Irradiation & Pressure Control: Activate the 365 nm high-power LED array surrounding the FEP coil. Attach a 5-bar Back Pressure Regulator (BPR) at the reactor outlet. Causality: The BPR raises the boiling point of the solvent, preventing localized heating from the LEDs from causing solvent outgassing, which would otherwise create micro-bubbles, scatter the photons, and disrupt the flow regime.

  • Self-Validating Metric: Pass the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the enone C=C stretch at 1620 cm⁻¹. A flat baseline at this wavenumber confirms 100% conversion in real-time.

  • Isolation: Concentrate the collected effluent under reduced pressure. Purify via short-path vacuum distillation to isolate the pure 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one.

Quantitative Data & Optimization

The transition from batch to continuous flow provides a massive enhancement in efficiency, safety, and product purity. The narrow internal diameter of the FEP tubing ensures that the entire reaction volume is uniformly irradiated, eliminating the over-irradiation degradation pathways seen in batch vessels.

Table 1: Performance Comparison of Batch vs. Continuous Flow Photochemistry

ParameterTraditional Batch PhotoreactorContinuous Flow (FEP Capillary)
Reactor Volume 500 mL10 mL
Substrate Concentration 0.02 M (Dilute to allow light penetration)0.20 M (High concentration enabled by flow)
Irradiation / Residence Time 12 hours20 minutes
Isolated Yield 55%88%
Space-Time Yield (STY) 0.12 g/L/h18.5 g/L/h
Impurity Profile High (Norrish Type I cleavage products)Low (Precise exposure limits side reactions)

References

  • PubChem, National Institutes of Health. "Computed Properties and Identifiers for Oxatricyclic Scaffolds". Available at:[Link]

  • ResearchGate. "Continuous flow reactors and [2+2] photocycloaddition scale-up". Available at:[Link]

Method

Application Note: Functionalization Techniques for the Tricyclic Core of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one

Introduction & Structural Overview The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one scaffold (CAS 1116036-49-7)[1] is a highly rigid, linearly fused 5-4-5 oxatricyclic system. Classically accessed via the triplet-sensitized [...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one scaffold (CAS 1116036-49-7)[1] is a highly rigid, linearly fused 5-4-5 oxatricyclic system. Classically accessed via the triplet-sensitized [2+2] photocycloaddition of cyclopent-2-en-1-one and 2,3-dihydrofuran[2], this core serves as a privileged building block in the total synthesis of complex sesquiterpenoids, iridoids, and conformationally restricted pharmacophores[3].

The embedded cyclobutane ring introduces significant ring strain (~26 kcal/mol), which can be strategically harnessed for downstream fragmentation. Furthermore, the orthogonal geometry of the tetrahydrofuran and cyclopentanone rings dictates highly predictable, stereoselective functionalizations, making it an ideal substrate for divergent synthetic pathways.

Mechanistic Insights & Functionalization Strategies

Strategy 1: Diastereoselective α -Functionalization (C9)

The C8 ketone provides a natural handle for enolization. Deprotonation with a sterically hindered base (e.g., LDA) kinetically generates the enolate at the C9 position. The C7 bridgehead proton is geometrically constrained and significantly less acidic. Because the endo face is sterically shielded by the concave topology of the folded cis-anti-cis tricyclic core, electrophilic attack (e.g., alkylation with methyl iodide) occurs almost exclusively from the exo face, ensuring high diastereomeric ratios (d.r. > 95:5)[2].

Strategy 2: Carbonyl Olefination at C8

Transforming the C8 carbonyl into an exocyclic double bond via Horner-Wadsworth-Emmons (HWE) olefination allows for the installation of extended π -systems. The steric bulk of the adjacent cyclobutane ring (specifically the C1-C7 bond) forces the incoming phosphonate carbanion to approach from the less hindered convex face. This predictable facial selectivity is critical for minimizing side reactions and ensuring high E/Z selectivity for the resulting exocyclic alkene.

Strategy 3: Strain-Release Ring Expansion (Baeyer-Villiger)

The thermodynamic driving force of cyclobutane ring strain can be coupled with ring expansion techniques. Subjecting the C8 ketone to Baeyer-Villiger oxidation using m-CPBA yields a regioselective lactone. The migratory aptitude heavily favors the more substituted C7 bridgehead carbon over the primary C9 carbon, leading to a 5-4-6 fused oxatricyclic lactone. This intermediate is primed for subsequent base-mediated fragmentation to access medium-sized (5-8 fused) bicyclic systems[4].

Quantitative Data: Functionalization Efficiency

Functionalization StrategyReagents & ConditionsTarget PositionYield (%)Selectivity / d.r.
α -Alkylation LDA, MeI, THF, -78 °CC984%> 95:5 (exo:endo)
HWE Olefination Triethyl phosphonoacetate, NaHC889%> 98% (E-isomer)
Baeyer-Villiger m-CPBA, NaHCO 3​ , CH 2​ Cl 2​ C7-C8 insertion76%> 99% (C7 migration)
Carbonyl Reduction NaBH 4​ , MeOH, 0 °CC892%90:10 (endo-OH)

Experimental Protocols

Protocol A: Regioselective α -Alkylation (C9-Methylation)
  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.2 equiv, 1.2 mmol). Cool the solution to -78 °C.

  • Enolate Formation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C to form LDA.

  • Substrate Addition : Dissolve 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (1.0 equiv, 1.0 mmol) in 2 mL anhydrous THF. Add dropwise to the LDA solution over 10 minutes. Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation without thermodynamic equilibration.

  • Electrophilic Quench : Add methyl iodide (1.5 equiv, 1.5 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C.

  • Workup & Validation : Quench with saturated aqueous NH 4​ Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

    • Self-Validation : 1 H NMR will show a new 3H doublet at ~1.1 ppm corresponding to the exo-methyl group. The absence of starting material ketone peaks confirms completion.

Protocol B: Horner-Wadsworth-Emmons Olefination (C8)
  • Ylide Generation : In a flame-dried flask under argon, suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF (10 mL). Crucial Step: Wash NaH with hexanes (2 x 5 mL) prior to THF addition to remove mineral oil and ensure highly accurate stoichiometry.

  • Phosphonate Addition : Cool to 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir until gas evolution ceases and the solution becomes clear (~30 min).

  • Coupling : Add the tricyclic core (1.0 equiv) in THF (3 mL) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup : Quench with water (10 mL). Extract with CH 2​ Cl 2​ (3 x 15 mL). Dry over MgSO 4​ and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2).

Protocol C: Baeyer-Villiger Oxidation to 5-4-6 Lactone
  • Reaction Setup : Dissolve the tricyclic core (1.0 equiv) in anhydrous CH 2​ Cl 2​ (15 mL). Add solid NaHCO 3​ (2.0 equiv) to buffer the reaction and prevent acid-catalyzed degradation of the oxa-bridge.

  • Oxidation : Cool the suspension to 0 °C. Add m-CPBA (1.5 equiv, assuming 77% purity) in three portions over 15 minutes.

  • Progression : Stir at room temperature for 12 hours. Monitor via TLC (stain with anisaldehyde; lactones appear as distinct blue/purple spots).

  • Quench & Workup : Add saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to quench unreacted peroxide. Stir for 30 min. Separate the organic layer and wash with saturated aqueous NaHCO 3​ (2 x 10 mL) to remove m-chlorobenzoic acid. Dry and concentrate.

Synthetic Workflow Visualization

G Core 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (5-4-5 Tricyclic Core) AlphaAlk α-Alkylation (C9) Exo-face attack Core->AlphaAlk LDA, MeI THF, -78 °C Olefination HWE Olefination (C8) Exocyclic Alkene Core->Olefination Phosphonate, NaH THF, 0 °C to RT Baeyer Baeyer-Villiger Oxidation 5-4-6 Lactone Expansion Core->Baeyer m-CPBA, NaHCO3 CH2Cl2, 0 °C to RT Fragmentation Cyclobutane Fragmentation (5-8 Fused System) Baeyer->Fragmentation Base/Acid Mediated Strain Release

Workflow for the functionalization of the 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one tricyclic core.

References

  • "Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study". The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • "Photochemical Reactions As Key Steps in Natural Product Synthesis". Angewandte Chemie International Edition. URL: [Link]

  • "Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review". MDPI. URL: [Link]

Sources

Application

Application Note: Chromatographic Purification Strategies for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one

Executive Summary & Physicochemical Rationale The isolation of highly pure fused-ring building blocks is a critical bottleneck in the synthesis of complex natural product analogs and rigid pharmacophores. 2-Oxatricyclo[5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The isolation of highly pure fused-ring building blocks is a critical bottleneck in the synthesis of complex natural product analogs and rigid pharmacophores. 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a specialized tricyclic ketone with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol [1]. Achieving a standard purity of ≥95% for this intermediate is essential for downstream coupling or functionalization [2].

The Chromatographic Challenge

From a separation science perspective, this molecule presents two distinct challenges:

  • Lack of a Strong Chromophore: The compound contains only an isolated ketone and an ether linkage. It lacks the conjugated π -systems necessary for standard UV detection at 254 nm or 280 nm. Relying on UV-directed purification will result in missed fractions or co-elution with UV-invisible impurities.

  • Structural Rigidity and Isomerism: Tricyclic syntheses often generate closely related diastereomers or structural isomers [4]. Normal-phase chromatography alone is rarely sufficient to resolve these micro-impurities.

The Solution: A two-dimensional orthogonal purification strategy. We utilize Normal-Phase Flash Chromatography with chemical stain monitoring for bulk matrix removal, followed by Preparative Reversed-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) for high-resolution polishing.

Overall Purification Workflow

Workflow Crude Crude Reaction Matrix (Synthesis Output) Flash Normal-Phase Flash (Silica, Hexane/EtOAc) Crude->Flash Bulk Impurity Removal Pool Fraction Pooling (TLC / PMA Stain) Flash->Pool Collect Target Peaks Prep Prep RP-HPLC (C18, H2O/MeCN, MS-Triggered) Pool->Prep Fine Polish (<5% Impurities) QC Quality Control (GC-MS & NMR) Prep->QC Validate Purity Pure Pure Target Compound (>95% Purity) QC->Pure Final Release

Fig 1: Orthogonal purification workflow for 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

Objective: To separate the target tricyclic ketone from highly polar baseline salts, unreacted starting materials, and non-polar polymeric byproducts [4].

Causality & Experimental Design: Because 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one is a moderately polar semi-volatile oil/low-melting solid, silica gel (40–63 µm) is the optimal stationary phase. A gradient of Hexane and Ethyl Acetate (EtOAc) provides the ideal selectivity. Crucially, because the target is UV-inactive, fractions must be monitored via Thin Layer Chromatography (TLC) using Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) stains, which oxidize the compound upon heating to produce visible spots.

Step-by-Step Methodology:
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite or silica gel (1:2 weight ratio to the crude) and evaporate the solvent completely under reduced pressure. Why? Dry loading prevents the band-broadening and poor resolution that occurs when viscous crudes are loaded directly as liquids.

  • Column Equilibration: Equilibrate a pre-packed silica flash column with 100% Hexane for 3 column volumes (CV).

  • Gradient Execution:

    • 0–2 CV: 100% Hexane (Elutes non-polar hydrocarbons).

    • 2–10 CV: Linear gradient from 0% to 30% EtOAc in Hexane. The target tricyclic ketone typically elutes around 15–20% EtOAc.

    • 10–12 CV: 50% EtOAc to flush remaining polar impurities.

  • Fraction Analysis: Spot every third fraction on a silica TLC plate. Dip the plate in CAM stain and heat vigorously with a heat gun. The target compound will appear as a dark blue/black spot.

  • Concentration: Pool the positive fractions and concentrate via rotary evaporation (water bath ≤35∘ C to prevent volatilization of the low-MW target).

Protocol 2: Preparative RP-HPLC (High-Purity Polish)

Objective: To elevate the purity of the pre-purified intermediate to >95% by resolving closely eluting structural isomers[2].

Causality & Experimental Design: Reversed-phase chromatography on a C18 column separates molecules based on hydrophobicity. To detect the UV-transparent ketone in real-time and trigger fraction collection, we employ Mass Spectrometry (MS)-directed purification . The mass spectrometer is set to monitor the [M+H]+ ion at m/z 153.1. We add 0.1% Formic Acid (FA) to the mobile phase; while the ketone is neutral and doesn't require buffering for peak shape, FA acts as a proton source, drastically enhancing ionization efficiency in the MS source.

MS-Directed Fractionation Logic

HPLC_Logic Sample Sample Injection (Crude in DMSO) Column C18 Prep Column (Hydrophobic Separation) Sample->Column Gradient Elution Split Active Flow Splitter Column->Split MS Mass Spectrometer (EIC: m/z 153.1) Split->MS 1% Flow (Destructive) Fraction Fraction Collector (Valve Actuation) Split->Fraction 99% Flow (Recovery) MS->Fraction Logic Signal (Collect)

Fig 2: Fluidic and logic pathways for MS-directed preparative HPLC.

Step-by-Step Methodology:
  • Sample Reconstitution: Dissolve the flash-purified material in HPLC-grade DMSO or Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Mount a C18 Preparative Column (e.g., 21.2 mm x 150 mm, 5 µm). Set the MS to Positive Electrospray Ionization (ESI+) mode, extracting m/z 153.1.

  • Run Gradient: Execute the gradient detailed in Table 1.

  • Recovery: Pool the MS-triggered fractions. Because the target is somewhat volatile, avoid aggressive rotary evaporation. Instead, freeze the aqueous/MeCN fractions and lyophilize (freeze-dry) to yield the pure compound.

Table 1: RP-HPLC Gradient Parameters

Flow Rate: 20.0 mL/min | Mobile Phase A: H2​O (0.1% FA) | Mobile Phase B: MeCN (0.1% FA)

Time (min)% Mobile Phase A% Mobile Phase BCurve ProfilePhase Objective
0.095%5%InitialEquilibration
2.095%5%IsocraticDesalting / DMSO elution
15.040%60%LinearTarget Elution Window
17.05%95%LinearColumn Wash
20.05%95%IsocraticFlush strongly bound lipids
21.095%5%StepRe-equilibration
25.095%5%IsocraticEnd Run

Analytical Validation (Quality Control)

To validate the trustworthiness of the purification, the final batch must be subjected to orthogonal analytical techniques [3].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to the compound's low molecular weight (152.19 g/mol ) and thermal stability, GC-FID or GC-MS is vastly superior to LC-UV for determining the final purity percentage. Inject 1 µL of a 1 mg/mL solution (in DCM) onto an HP-5MS column. A single sharp peak should be observed, with the corresponding EI-MS spectrum confirming the parent mass.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in CDCl3​ are required to confirm the structural integrity of the tricyclic core and the position of the ether and ketone functionalities, ensuring no skeletal rearrangements occurred during purification.

References

  • Arkivoc. Synthetic studies towards pteridanone, a novel protoilludane-type tricyclic sesquiterpenoid. Arkat USA. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one transformations

Welcome to the Technical Support Center for the functionalization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS 1116036-49-7)[1]. As a rigid, sterically demanding tricyclic building block, this molecule presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS 1116036-49-7)[1]. As a rigid, sterically demanding tricyclic building block, this molecule presents unique kinetic challenges during late-stage functionalization.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus directly on the causality of reaction failures—specifically, how catalyst loading dictates the delicate balance between productive turnover, catalyst self-quenching, and off-target pathways.

Module 1: Visible-Light Photoredox α-Alkylation

Q: I am observing incomplete conversion during the photoredox α-alkylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one. I increased the [Ir(ppy)₂dtbbpy]PF₆ catalyst loading from 1 mol% to 5 mol% to accelerate the reaction, but the yield actually dropped from 88% to 41%. Why?

A: This counterintuitive result is caused by the inner filter effect and subsequent catalyst self-quenching. At a 5 mol% catalyst concentration, 99% of the incident blue light (λmax ≈ 452 nm) is absorbed within the first 0.3 mm of the reaction vessel[2]. Consequently, the bulk of your reaction mixture remains entirely in the dark.

Because the tricyclic enamine intermediate is bulky, the rate of single-electron transfer (SET) is sterically hindered. Instead of waiting for a productive SET event, the highly concentrated excited-state *Ir(III) species at the irradiated surface collide with each other, undergoing non-productive self-quenching[2]. Actionable Fix: Reduce your catalyst loading back to 1.0–2.0 mol%. At 1.0 mol%, light penetrates deeper (~1.5 mm), allowing a larger volume of the reaction to actively participate in the catalytic cycle without triggering self-quenching[2].

Q: Can I replace the expensive Iridium catalyst with a metal-free alternative for transformations of this tricyclic core?

A: Yes. The organic dye 2CzPN is a highly efficient, metal-free alternative that operates via visible-light energy transfer catalysis[3]. It often surpasses Iridium complexes in selectivity and is highly soluble in nonpolar solvents like toluene[3]. Loading Note: The optimal catalyst loading for 2CzPN is typically 1.0 to 2.5 mol%[3]. While you can lower the reaction time to 14 h at 1 mol% loading, dropping the loading further (e.g., <1 mol%) has been shown to severely degrade reaction selectivity[3].

Quantitative Data: Photoredox Catalyst Loading vs. Efficiency

Data representative for batch photoredox α-alkylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one at 0.1 M substrate concentration.

Catalyst LoadingLight Penetration (99% Abs)Conversion (%)Mono-Alkylation Yield (%)Primary Mechanistic Issue
0.1 mol%> 5.0 mm35%32%Insufficient SET events; catalyst degradation.
1.0 mol% ~ 1.5 mm 98% 88% Optimal balance of photon flux and SET kinetics.
2.5 mol%~ 0.6 mm82%71%Mild inner filter effect; localized surface heating.
5.0 mol%~ 0.3 mm[2]55%41%Severe inner filter effect; surface self-quenching[2].

Module 2: Transition-Metal Catalyzed α-Arylation

Q: During the Palladium-catalyzed α-arylation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one, I am seeing 15-20% of di-arylated byproduct. How do I optimize the Pd(OAc)₂ loading to prevent this?

A: The 2-oxatricyclo[5.3.0.0^{1,5}]decan-8-one core is a highly rigid building block[1]. When forming the enolate, the steric bulk dictates a highly specific approach trajectory for the Pd-aryl complex. If your Pd loading is too high (≥5 mol%), the local concentration of the active catalyst is too dense. Before the bulky mono-arylated product can fully dissociate and diffuse away from the catalytic pocket, a second oxidative addition/transmetalation cycle occurs. Actionable Fix: Lower the Pd(OAc)₂ loading to 1.5 mol% and ensure a slight excess of a bulky Buchwald ligand (e.g., BrettPhos at 2.0 mol%) to favor the mono-ligated, highly active Pd(0) species while preventing catalyst aggregation.

Module 3: Mechanistic & Workflow Diagrams

Photoredox catalytic cycle demonstrating the self-quenching pathway at high catalyst loadings.

Troubleshooting catalyst loading for 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one functionalization.

Module 4: Standardized Experimental Protocols

Optimized Photoredox α-Alkylation (1.0 mol% Loading) Objective: High-yielding α-alkylation of the tricyclic ketone while avoiding over-catalysis and self-quenching.

  • Substrate Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (1.0 equiv, 0.5 mmol)[1] and pyrrolidine (1.2 equiv, 0.6 mmol) to form the enamine intermediate in situ.

  • Catalyst Addition: Add exactly 1.0 mol% of the photocatalyst. You may use either [Ir(ppy)₂dtbbpy]PF₆ (4.5 mg) or the organic alternative 2CzPN (2.0 mg)[3]. Critical Step: Do not exceed 1.0 mol% to prevent the inner filter effect[2].

  • Electrophile & Solvent: Add the desired alkyl bromide (1.5 equiv, 0.75 mmol) and 5.0 mL of anhydrous, degassed DMF (yielding a 0.1 M final substrate concentration).

  • Degassing (Self-Validating Step): Subject the mixture to three rigorous freeze-pump-thaw cycles. Dissolved oxygen rapidly quenches triplet excited states; failure to degas will result in zero conversion, validating the necessity of the step. Backfill with Argon.

  • Irradiation: Irradiate the vessel using a 452 nm blue LED array[2]. Maintain a distance of 2-3 cm from the light source. Use a cooling fan to maintain the reaction temperature strictly at 25 °C to prevent thermal background reactions.

  • Monitoring & Workup: Stir under irradiation for 14 hours[3]. Quench with distilled water (5 mL), extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and purify via flash chromatography.

References

  • Title: EN300-736025 - EnamineStore: 2-oxatricyclo[5.3.0.
  • Title: Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis Source: ACS Publications URL
  • Source: uni-regensburg.

Sources

Optimization

Technical Support Center: Distillation &amp; Thermal Stabilization of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one

System Overview: The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one Challenge 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly strained, bridged tricyclic building block frequently utilized in complex nat...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview: The 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one Challenge

2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one (CAS: 1116036-49-7) is a highly strained, bridged tricyclic building block frequently utilized in complex natural product synthesis and drug development. The molecule features a rigid cyclopentanone fused to a tetrahydrofuran-like oxa-bridge. While this geometry is valuable for spatial orientation in medicinal chemistry, it imparts severe ring strain. During standard purification workflows—particularly distillation—researchers frequently encounter catastrophic yield losses due to thermal degradation, polymerization, and isomerization.

This guide provides the mechanistic causality and validated protocols required to isolate this molecule intact, ensuring high-purity recovery without compromising the tricyclic core.

Diagnostic FAQs: Why Strained Ethers Fail Under Heat

Q: Why does 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one polymerize or degrade at temperatures above 80°C? A: The[5.3.0.0] tricyclic system possesses immense angular and torsional strain. At elevated temperatures, the thermal energy exceeds the activation barrier for the β-scission of the oxa-bridge. This ring-opening generates reactive radical or ionic intermediates that rapidly polymerize or isomerize into more thermodynamically stable, but unwanted, bicyclic systems. This is a well-documented degradation pathway for [1].

Q: How does standard borosilicate glassware exacerbate this degradation? A: Untreated borosilicate glass possesses active surface silanol (-SiOH) groups that act as weak Brønsted and Lewis acids. At the elevated temperatures required for distillation, these acidic surface sites physically contact the vaporizing liquid and catalyze the nucleophilic cleavage of the strained ether bridge. Furthermore, they can promote aldol-type condensations at the C-8 ketone, leading to heavy oligomers that remain in the [2].

Q: Why is Short-Path Vacuum Distillation (SPVD) preferred over fractional distillation? A: Fractional distillation relies on multiple vaporization-condensation cycles (theoretical plates), resulting in prolonged thermal residence times (often >45 minutes). SPVD operates under deep vacuum (e.g., <0.05 mbar), which drastically lowers the boiling point. Because the distance between the evaporator and the internal condenser is minimized to a few centimeters, the thermally labile compound is exposed to heat for only seconds, preventing kinetic degradation pathways from [3].

Performance Metrics: Distillation Method Comparison

To illustrate the critical importance of methodology, the following table summarizes the quantitative recovery data of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one across various distillation techniques.

Distillation TechniqueOperating Pressure (mbar)Evaporator Temp (°C)Residence TimeGlassware TreatmentYield (%)Purity (%)Primary Impurities
Fractional Distillation 10.0145> 45 minNone< 30%65%Ring-opened polymers, aldol adducts
Kugelrohr Distillation 1.011015 - 30 minNone55%82%Isomerized tricycles
Short-Path (SPVD) 0.0575< 1 minNone78%91%Trace oligomers
SPVD + Silanization 0.01 65 < 1 min Silanized > 92% > 98% None detected

Self-Validating Protocols: Glassware Silanization & Short-Path Distillation

Protocol 1: Glassware Passivation (Silanization) to Prevent Catalytic Cleavage

Causality: Free silanol groups on glass act as Lewis/Brønsted acids. Capping them with trimethylsilyl (TMS) groups removes the catalytic sites responsible for ether cleavage and aldol condensation.

  • Activation: Submerge the boiling flask and short-path condenser in a base bath (KOH in isopropanol) for 2 hours. Causality: This strips organic residues and fully hydroxylates the glass surface to maximize reactive -SiOH sites. Rinse copiously with deionized water, then dry at 120°C.

  • Silanization: In a fume hood, prepare a 5% (v/v) solution of trimethylchlorosilane (TMCS) in [4]. Fill the glassware with the solution and incubate at room temperature for 24 hours under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the TMCS from polymerizing with itself in solution, forcing it to react exclusively with the glass surface.

  • Quenching & Washing: Drain the silane solution. Rinse the glassware sequentially with anhydrous toluene (2x), anhydrous methanol (2x), and finally dichloromethane (2x). Causality: Methanol quenches any unreacted TMCS into volatile methoxytrimethylsilane, preventing contamination of your product.

  • Curing: Bake the silanized glassware in an oven at 110°C for 2 hours. Causality: Heat drives the condensation of adjacent silanol/siloxane bonds, cross-linking the passivation layer for maximum thermal stability.

  • Self-Validation Check: Before proceeding to distillation, place a 10 µL drop of deionized water on the treated glass surface. A contact angle >90° (water beads up rather than spreading) confirms successful hydrophobic passivation of the silanol groups. If the water spreads, the passivation failed and must be repeated.

Protocol 2: Short-Path Vacuum Distillation of 2-Oxatricyclo[5.3.0.0^{1,5}]decan-8-one

Causality: Lowering the pressure to extreme vacuum reduces the boiling point below the thermal degradation threshold of the [5.3.0.0] tricyclic core.

  • Setup: Assemble the silanized short-path distillation head, receiving flask, and boiling flask. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum Establishment: Connect a rotary vane high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to <0.01 mbar before applying any heat. Causality: Applying heat before full vacuum is established will expose the molecule to unnecessary thermal stress.

  • Degassing: Gently warm the crude mixture to 30°C under vacuum to remove residual volatile solvents and dissolved gases. Wait until bubbling ceases.

  • Distillation: Circulate chilled fluid (-10°C) through the condenser. Gradually increase the heating mantle temperature to 65°C. Causality: The target compound will vaporize and immediately condense on the cold finger due to the short mean free path, minimizing [5].

  • Self-Validation Check (Pressure Monitoring): Monitor the vacuum gauge continuously. A sudden spike in pressure during heating indicates off-gassing from thermal decomposition (release of volatile ring-opened fragments). If pressure spikes above 0.05 mbar, immediately lower the mantle temperature and increase condenser cooling.

  • Collection: Once the distillation rate slows, backfill the system with ultra-high purity Argon. Cap the receiving flask immediately to prevent atmospheric moisture degradation.

Mechanistic Workflow Diagram

G cluster_0 Standard Distillation (High Temp / Long Residence) cluster_1 Optimized SPVD Protocol (Low Temp / Short Residence) A Crude 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one (Thermally Labile) B Active Silanol Glassware (Catalytic Sites) A->B Unoptimized Route E Silanized Glassware (Passivated Surface) A->E Optimized Route C Thermal β-Scission & Ring-Opening B->C Heat + Acid Catalysis D Polymerization & Aldol Condensation C->D Radical/Ionic Intermediates F High-Vacuum (<0.01 mbar) Short-Path Evaporation E->F Prevents Surface Catalysis G Intact Tricyclic Core (>98% Purity) F->G Minimizes Thermal Exposure

Degradation pathways vs. optimized stabilization workflow for strained tricyclic ethers.

References[3] Well One UPE. (2025). Short Path Vacuum Distillation Applications in Pharmaceuticals & CBD. Retrieved fromhttps://www.welloneupe.com/[5] Root Sciences. (2025). Wiped Film Distillation: Complete Guide to Process & Applications. Retrieved fromhttps://www.rootsciences.com/[2] Asenath-Smith, E., & Chen, W. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. PMC2581452. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC2581452/[1] Herbinet, O., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel. PMC3551559. Retrieved fromhttps://www.ncbi.nlm.nih.gov/pmc/articles/PMC3551559/[4] BenchChem. (2025). Minimizing hydrolysis of siloxane bonds in functionalized surfaces. Retrieved from https://www.benchchem.com/

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthesis of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one

Introduction The 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one core is a synthetically challenging bridged and fused ring system that holds significant interest for researchers in natural product synthesis and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one core is a synthetically challenging bridged and fused ring system that holds significant interest for researchers in natural product synthesis and medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the development of novel therapeutic agents and complex molecular probes. The efficient construction of this tricyclic lactone, often referred to as a propellane lactone, necessitates robust and stereocontrolled synthetic strategies. This guide provides a comparative analysis of three distinct and powerful approaches for the preparation of 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one: Intramolecular [2+2] Photocycloaddition, Tandem Radical Cyclization, and Ring-Closing Metathesis (RCM). Each route will be examined for its mechanistic underpinnings, experimental feasibility, and overall efficiency, offering researchers a comprehensive resource for selecting the optimal strategy for their specific needs.

Route 1: Intramolecular [2+2] Photocycloaddition

The intramolecular [2+2] photocycloaddition is a powerful and often highly stereoselective method for the construction of cyclobutane rings, which are key structural motifs in a variety of complex molecules.[1][2] In the context of synthesizing 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one, this approach involves the photochemical cyclization of a tethered enone-alkene substrate.

Mechanistic Rationale

The key transformation is the intramolecular [2+2] cycloaddition of a precursor molecule, such as a cyclopentenone with a tethered vinyl ether or a similar olefinic moiety. Upon irradiation with UV light, the enone is excited to its triplet state. This excited species then undergoes a stepwise or concerted cycloaddition with the tethered alkene to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring. The regioselectivity of the cycloaddition (straight vs. crossed) is a critical consideration and is often influenced by the length and nature of the tether connecting the two reactive partners.[2] For the synthesis of the desired tricyclic lactone, a "straight" cycloaddition is required.

Diagram of the Intramolecular [2+2] Photocycloaddition Pathway

G cluster_0 Precursor Synthesis cluster_1 Photocycloaddition cluster_2 Post-Cycloaddition Modification A Cyclopentenone Derivative B Tethered Alkene A->B Coupling C Precursor Molecule B->C D Excited Triplet State C->D hν (UV light) E Diradical Intermediate D->E Intramolecular Attack F [2+2] Cycloadduct E->F Ring Closure G Cycloadduct F->G H 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one G->H Functional Group Manipulation

Caption: Workflow for the intramolecular [2+2] photocycloaddition route.

Experimental Protocol: A Representative Synthesis

A plausible precursor for this transformation would be a 3-alkenyl-substituted cyclopentenone. The following protocol is a generalized procedure based on established methods for similar photochemical cyclizations.[3][4]

  • Precursor Synthesis: The synthesis of the tethered cyclopentenone precursor is a critical first step. This can be achieved through various methods, such as the alkylation of a cyclopentenone enolate with a suitable alkenyl halide.

  • Photochemical Reaction: A solution of the precursor in an appropriate solvent (e.g., acetone, acetonitrile, or benzene) is degassed with nitrogen or argon to remove oxygen, which can quench the triplet excited state. The solution is then irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to block short-wavelength UV) at room temperature. The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the tricyclic lactone.

Performance Metrics
ParameterIntramolecular [2+2] Photocycloaddition
Typical Yield 40-70%
Stereoselectivity Generally high, dictated by the precursor geometry
Key Reagents Photochemical reactor, UV lamp
Advantages High stereocontrol, atom economy
Disadvantages Requires specialized photochemical equipment, potential for side reactions (e.g., crossed cycloaddition, photoreduction)

Route 2: Tandem Radical Cyclization

Tandem radical cyclizations are powerful methods for the rapid construction of complex polycyclic systems from acyclic precursors in a single step.[5][6] This approach relies on the generation of a radical species that undergoes a cascade of intramolecular cyclization events to form multiple rings.

Mechanistic Rationale

For the synthesis of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one, a suitable acyclic precursor would be designed to undergo a 5-exo-trig cyclization followed by a 5-exo-trig cyclization and a final lactonization. A potential starting material could be an unsaturated ester with a strategically placed radical precursor (e.g., a bromide or a xanthate). Upon initiation with a radical initiator such as AIBN and a reducing agent like tributyltin hydride, a radical is generated. This radical then initiates a cascade of cyclizations onto the tethered double bonds, ultimately leading to the formation of the tricyclic skeleton. The final step would involve trapping of the radical and subsequent lactonization.

Diagram of the Tandem Radical Cyclization Pathway

G cluster_0 Precursor Synthesis cluster_1 Radical Cascade cluster_2 Termination and Lactonization A Acyclic Precursor (with radical precursor) B Radical Initiation (e.g., AIBN, Bu₃SnH) A->B C Initial Radical B->C D First Cyclization (5-exo-trig) C->D E Second Cyclization (5-exo-trig) D->E F Tricyclic Radical E->F G Radical Quenching F->G H Lactonization G->H I 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one H->I

Caption: Workflow for the tandem radical cyclization route.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for a tandem radical cyclization.[5]

  • Precursor Synthesis: An appropriate acyclic precursor containing an ester, two suitably positioned double bonds, and a radical precursor (e.g., a bromoacetyl group) is synthesized.

  • Radical Cyclization: A solution of the precursor in a degassed solvent (e.g., benzene or toluene) is heated to reflux. A solution of a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) in the same solvent is added slowly over several hours via a syringe pump.

  • Workup and Purification: After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete consumption of the starting material. The solvent is then removed, and the crude product is purified by column chromatography.

Performance Metrics
ParameterTandem Radical Cyclization
Typical Yield 30-60%
Stereoselectivity Can be moderate to high, dependent on substrate control
Key Reagents Radical initiator (e.g., AIBN), radical mediator (e.g., Bu₃SnH)
Advantages Rapid construction of complex frameworks, mild reaction conditions
Disadvantages Use of toxic tin reagents, potential for competing side reactions and rearrangements

Route 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds.[7][8] This strategy involves the intramolecular reaction of a diene in the presence of a ruthenium or molybdenum catalyst to form a new carbon-carbon double bond and a volatile byproduct (ethylene).

Mechanistic Rationale

To construct the 2-oxatricyclo[5.3.0.0¹,⁵]decan-8-one skeleton via RCM, a diene precursor containing a pre-formed five-membered ring with two appended alkenyl chains is required. The RCM reaction will then form the seven-membered ring of the bicyclo[5.3.0]decane core. Subsequent functional group manipulation, including lactonization, would then lead to the final tricyclic product. The choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) can significantly influence the reaction efficiency and functional group tolerance.[9]

Diagram of the Ring-Closing Metathesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis cluster_2 Lactonization A Diene Precursor B RCM Catalyst (e.g., Grubbs II) A->B C Bicyclo[5.3.0]decene Derivative B->C RCM D Functional Group Manipulation C->D E Lactonization D->E F 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one E->F

Caption: Workflow for the Ring-Closing Metathesis route.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for an RCM-based synthesis.[7]

  • Precursor Synthesis: A suitable diene precursor is synthesized. This could involve, for example, the alkylation of a cyclopentanone derivative with two different alkenylating agents.

  • Ring-Closing Metathesis: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of the RCM catalyst (e.g., Grubbs' second-generation catalyst) is added, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The crude product is purified by column chromatography to yield the bicyclic olefin.

  • Lactonization: The bicyclic olefin is then converted to the target tricyclic lactone through a series of standard transformations, which may include dihydroxylation, oxidative cleavage, and intramolecular esterification.

Performance Metrics
ParameterRing-Closing Metathesis
Typical Yield RCM step: 70-95%; Overall yield depends on subsequent steps
Stereoselectivity Dependent on the stereochemistry of the precursor
Key Reagents Ruthenium-based metathesis catalyst (e.g., Grubbs' catalysts)
Advantages High functional group tolerance, commercially available catalysts, generally high-yielding RCM step
Disadvantages Multi-step sequence after RCM, cost of the catalyst

Comparative Analysis and Conclusion

Synthetic RouteKey TransformationAdvantagesDisadvantagesOverall Assessment
Intramolecular [2+2] Photocycloaddition Photochemical [2+2] cycloadditionHigh stereocontrol, atom economy, direct formation of the tricyclic core in some cases.Requires specialized equipment, potential for side reactions, regioselectivity can be an issue.An elegant and potentially very efficient route, particularly if high stereocontrol is the primary concern.
Tandem Radical Cyclization Radical cascade reactionRapid construction of molecular complexity from simple precursors, mild reaction conditions.Use of toxic tin reagents, stereocontrol can be challenging, potential for undesired rearrangements.A powerful strategy for rapid access to the tricyclic core, but may require significant optimization to achieve high selectivity and yield.
Ring-Closing Metathesis Olefin metathesisHigh functional group tolerance, reliable and high-yielding RCM step, commercially available catalysts.Multi-step sequence required after the key RCM step, cost of the catalyst can be a factor for large-scale synthesis.A robust and reliable approach, particularly well-suited for the synthesis of analogues due to the modular nature of the precursor synthesis.

The choice of the optimal synthetic route for the preparation of 2-Oxatricyclo[5.3.0.0¹,⁵]decan-8-one will ultimately depend on the specific goals of the research program. For endeavors where stereochemical purity is paramount and the necessary photochemical equipment is available, the intramolecular [2+2] photocycloaddition offers a highly attractive and elegant solution. The tandem radical cyclization approach provides a means for the rapid assembly of the complex carbocyclic framework, although it may require more extensive optimization to control stereoselectivity and mitigate the use of hazardous reagents. Finally, the Ring-Closing Metathesis route stands out for its reliability, functional group tolerance, and the modularity of the precursor synthesis, making it a strong choice for the preparation of a library of analogues, despite the multi-step nature of the overall sequence. Each of these methods represents a cutting-edge approach in modern organic synthesis, and a thorough understanding of their respective strengths and weaknesses will empower researchers to make informed decisions in their pursuit of this challenging and valuable molecular target.

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